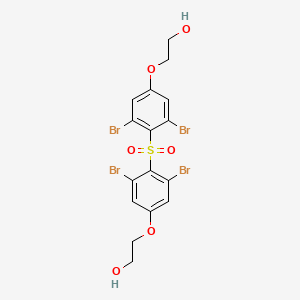
2,2'-(4,4'-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol is a complex organic compound characterized by its sulfone and brominated phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol typically involves the following steps:
Bromination of Phenylene: The initial step involves the bromination of phenylene to introduce bromine atoms at specific positions on the aromatic ring.
Formation of Sulfone Linkage: The brominated phenylene is then reacted with a sulfonyl chloride to form the sulfone linkage.
Etherification: The final step involves the etherification of the sulfone-linked brominated phenylene with diethylene glycol to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled bromination and sulfonylation reactions.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(4,4’-Sulfonylbis(2,6-dibromo-4,1-phenylene))bis(oxy)diethanol: Similar structure but with different bromination pattern.
2,2’-(4,4’-Sulfonylbis(3,5-dichloro-4,1-phenylene))bis(oxy)diethanol: Chlorinated analog with different reactivity.
Uniqueness
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol is unique due to its specific bromination pattern and the presence of both sulfone and ether linkages, which confer distinct chemical and physical properties.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
2-[3,5-dibromo-4-[2,6-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br4O6S/c17-11-5-9(25-3-1-21)6-12(18)15(11)27(23,24)16-13(19)7-10(8-14(16)20)26-4-2-22/h5-8,21-22H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXRLEWBKTYLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)C2=C(C=C(C=C2Br)OCCO)Br)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














